molecular formula C18H14FN3O2 B2981425 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one CAS No. 941917-62-0

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one

Cat. No.: B2981425
CAS No.: 941917-62-0
M. Wt: 323.327
InChI Key: BIBYLRSDBXRYLH-UHFFFAOYSA-N
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Description

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a fluorophenyl group, an oxadiazole ring, and a pyrrolidinone moiety, which contribute to its diverse chemical and biological properties.

Scientific Research Applications

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole and pyrrolidinone derivatives can vary widely depending on their structure and the functional groups they contain. Some oxadiazole derivatives have shown anti-infective properties by inhibiting specific biological targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some 1,2,4-oxadiazole derivatives may be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The development of new 1,2,4-oxadiazole and pyrrolidinone derivatives with improved properties and activities is a promising area of research . These compounds have potential applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzohydrazide with a suitable nitrile oxide to form the oxadiazole ring. This intermediate is then coupled with a pyrrolidinone derivative under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield, purity, and cost-effectiveness. The process often involves the use of readily available raw materials and environmentally friendly reaction conditions. The production line design addresses issues such as high preparation costs, low yield rates, and low purity associated with conventional methods .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioactivity, while the oxadiazole ring contributes to its diverse biological effects. This combination makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-15-9-5-4-8-14(15)17-20-18(24-21-17)12-10-16(23)22(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBYLRSDBXRYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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